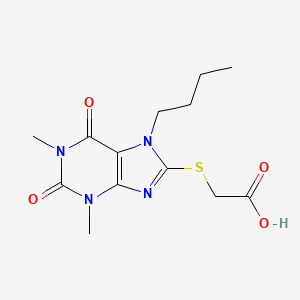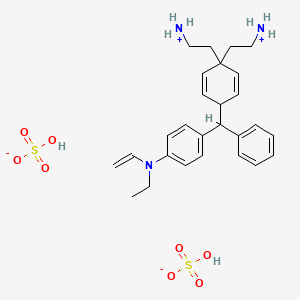
Astradiamant green GX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Basic Green 1 is synthesized through the condensation of benzaldehyde with N,N-diethylaniline in the presence of sulfuric acid or hydrochloric acid. The resulting leuco compound is then oxidized in hydrochloric acid solution using lead dioxide or manganese dioxide . Alternatively, acetic acid can be used, and the leuco base is oxidized catalytically with atmospheric oxygen in the presence of (dihydrodibenzotetraaza14-annulene)iron and chloranil .
Industrial Production Methods: In industrial settings, the production of Basic Green 1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Basic Green 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide or manganese dioxide in hydrochloric acid solution.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the leuco compound yields the green dye, while reduction can lead to the formation of colorless leuco compounds .
Wissenschaftliche Forschungsanwendungen
Basic Green 1 has a wide range of scientific research applications:
Chemistry: Used as an ion association reagent for spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy and as a biological stain.
Medicine: Utilized as a topical antiseptic due to its antibacterial properties against gram-positive bacteria.
Industry: Applied in the dyeing of textiles and as a colorant in various products.
Wirkmechanismus
The mechanism of action of Basic Green 1 involves its interaction with cellular components. It inhibits the growth of gram-positive bacteria by interfering with their cellular processes. The dye binds to cellular structures, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Basic Green 4 (Malachite Green): Similar in structure but differs in the nature of the N,N’-alkyl substituents (methyl groups for Basic Green 4 and ethyl groups for Basic Green 1).
Crystal Violet: Another triarylmethane dye with similar applications but different molecular structure.
Methyl Green: Used in similar staining applications but has a different chemical composition.
Uniqueness: Basic Green 1 is unique due to its specific molecular structure, which imparts distinct properties such as its vibrant green color and antibacterial activity. Its ability to bind to cellular structures makes it particularly useful in microbiological and medical applications .
Eigenschaften
Molekularformel |
C27H39N3O8S2 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
UURSSPGMJADCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

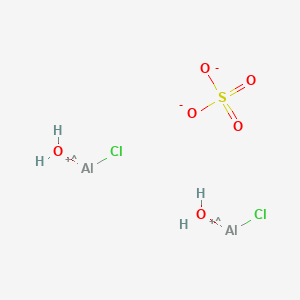

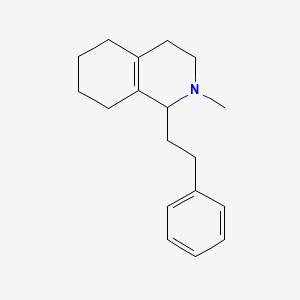
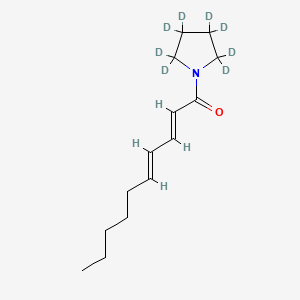
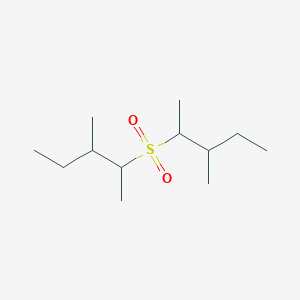
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

